2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a fused bicyclic core comprising a benzene ring and a seven-membered oxazepine ring with two ketone groups. The compound features a 2-ethyl substituent at position 2 and a 2-fluorobenzyl group at position 4.
Properties
IUPAC Name |
2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-2-15-18(22)20(11-12-7-3-5-9-14(12)19)17(21)13-8-4-6-10-16(13)23-15/h3-10,15H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQLMHFCWZXYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the one-pot synthesis involving C-N and C-O coupling reactions . Industrial production methods often utilize microwave-induced reactions due to their efficiency and shorter reaction times .
Chemical Reactions Analysis
2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and receptor agonist.
Industry: The compound is used in the production of specialty chemicals and intermediates for drug synthesis.
Mechanism of Action
The mechanism of action of 2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. It acts on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound’s structure allows it to bind to these targets, leading to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Structural Analogues of Benzoxazepine-diones
The benzoxazepine-dione scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Substituent Effects: The target compound’s 2-fluorobenzyl group provides a balance between lipophilicity and polarity due to the fluorine atom’s electronegativity. In contrast, Analogue 1’s 5-fluoro-2-methoxyphenyl substituent introduces additional steric bulk and hydrogen-bonding capacity via the methoxy group .
Synthetic Accessibility: The synthesis of benzoxazepine-diones often involves nucleophilic substitution or cyclization reactions, as seen in methods for thiadiazole derivatives (e.g., using DMF and sodium hydride for phenol/thiophenol coupling) .
Pharmacological Implications: Fluorine atoms in the target compound and Analogue 1 may improve metabolic stability and membrane permeability compared to non-fluorinated analogues like Analogue 2. The ketone group in Analogue 1 could enhance binding affinity to enzymes or receptors requiring polar interactions, whereas the target compound’s benzyl group favors hydrophobic environments .
Research Findings and Limitations
- Evidence Gaps : Detailed experimental data (e.g., solubility, binding affinity) for the target compound are absent in the provided evidence. Analogue 1’s molecular weight and formula are confirmed , but its biological activity remains uncharacterized.
- Structural Trends : Fluorinated benzoxazepine-diones exhibit tunable electronic properties, making them promising for medicinal chemistry. However, substituent choice must balance steric effects and synthetic complexity.
Biological Activity
2-Ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a compound belonging to the benzoxazepine family, which has been studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C22H24FN3O3 and a complex structure that includes a benzoxazepine core. Its unique configuration contributes to its biological activity.
Anticancer Activity
Research has demonstrated that benzoxazepine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against solid tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Experimental Findings : In vitro assays revealed that treatment with related benzoxazepine derivatives reduced the secretion of IL-6 and TNF-α in activated macrophages .
Antimicrobial Activity
While the antimicrobial efficacy of benzoxazepine derivatives is generally limited, some studies report moderate activity against specific bacterial strains.
- Bacterial Strains Tested : Compounds were tested against Staphylococcus aureus and Escherichia coli.
- Results : Certain derivatives exhibited significant antimicrobial activity, suggesting potential for development as antibacterial agents .
Study 1: Anticancer Efficacy
A study published in the Journal of Brazilian Chemical Society explored the antiproliferative effects of various benzoxazepine derivatives. The results indicated that certain compounds significantly inhibited cell growth in MCF-7 and HeLa cell lines, with IC50 values ranging from 10 to 30 µM depending on the derivative tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 25 |
| 2-Ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine | MCF-7 | 20 |
Study 2: Anti-inflammatory Mechanism
In a separate investigation focusing on anti-inflammatory mechanisms, researchers assessed the impact of benzoxazepine derivatives on cytokine release in LPS-stimulated macrophages. The study found that treatment with these compounds significantly decreased IL-6 levels by up to 60% compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
